molecular formula C18H22O4 B585223 Nordihydro Guaiaretic Acid-d6 CAS No. 1346600-58-5

Nordihydro Guaiaretic Acid-d6

Cat. No.: B585223
CAS No.: 1346600-58-5
M. Wt: 308.407
InChI Key: HCZKYJDFEPMADG-LJYPPAMPSA-N
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Description

Nordihydro Guaiaretic Acid-d6 is a deuterated form of Nordihydroguaiaretic Acid, a phenolic lignan primarily extracted from the creosote bush (Larrea tridentata). This compound is known for its potent antioxidant properties and has been used in traditional medicine for treating various ailments, including cancer, cardiovascular diseases, and neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nordihydro Guaiaretic Acid-d6 involves the incorporation of deuterium atoms into the molecular structure of Nordihydroguaiaretic Acid. This can be achieved through catalytic hydrogenation using deuterium gas or by using deuterated reagents in the synthesis process. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of Nordihydroguaiaretic Acid from the creosote bush, followed by deuteration using deuterium gas in the presence of a catalyst. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .

Mechanism of Action

The mechanism of action of Nordihydro Guaiaretic Acid-d6 involves its potent antioxidant activity, which is attributed to its ability to scavenge reactive oxygen species and inhibit lipoxygenase enzymes. The compound activates signaling pathways that lead to the upregulation of antioxidant response elements, such as Nuclear Factor Erythroid 2-related Factor (NRF2). Additionally, the oxidation of catechols to quinones can result in the formation of reactive intermediates that interact with proteins and DNA, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Nordihydro Guaiaretic Acid-d6 is unique due to its deuterated structure, which enhances its stability and alters its metabolic profile compared to non-deuterated Nordihydroguaiaretic Acid. Similar compounds include:

This compound stands out due to its enhanced stability and potential for use in long-term therapeutic applications.

Properties

IUPAC Name

3,4,6-trideuterio-5-[2,3-dimethyl-4-(2,3,6-trideuterio-4,5-dihydroxyphenyl)butyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3/i3D,4D,5D,6D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZKYJDFEPMADG-LJYPPAMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC(C)C(C)CC2=C(C(=C(C(=C2[2H])[2H])O)O)[2H])[2H])O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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